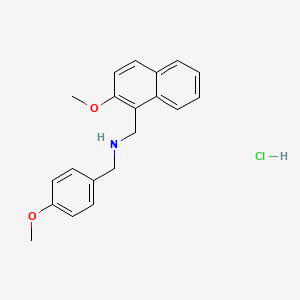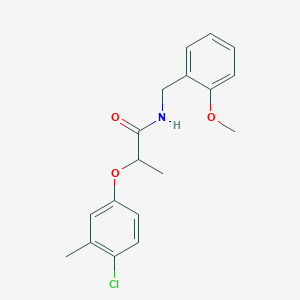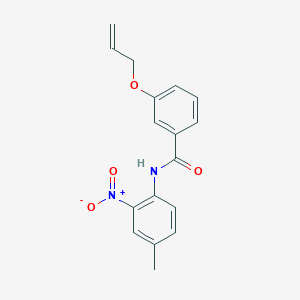![molecular formula C16H24ClNO3 B4410653 1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410653.png)
1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride, commonly known as DMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPE is a white crystalline powder with a molecular formula of C17H26ClNO3 and a molecular weight of 329.85 g/mol. In
Aplicaciones Científicas De Investigación
DMPE has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, DMPE has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. DMPE has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models.
In pharmacology, DMPE has been studied for its potential applications in drug delivery systems. DMPE has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug delivery applications.
In biochemistry, DMPE has been studied for its potential applications in lipid research. DMPE has been shown to have membrane-stabilizing effects and can inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the metabolism of membrane phospholipids.
Mecanismo De Acción
The mechanism of action of DMPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the stabilization of cell membranes. DMPE has been shown to enhance the release of acetylcholine by increasing the activity of choline acetyltransferase, an enzyme that catalyzes the synthesis of acetylcholine. DMPE has also been shown to have membrane-stabilizing effects, which may be due to its ability to interact with phospholipids in the cell membrane.
Biochemical and Physiological Effects
DMPE has been shown to have a range of biochemical and physiological effects. In animal models, DMPE has been shown to improve cognitive function and memory, enhance learning and memory retention, and reduce the effects of aging on cognitive function. DMPE has also been shown to have anti-inflammatory effects and can inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the metabolism of membrane phospholipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPE has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. DMPE is also relatively inexpensive and can be used in a wide range of applications, including drug delivery systems and lipid research.
However, there are also some limitations to the use of DMPE in lab experiments. DMPE has a relatively short half-life and may degrade over time, which can affect the results of experiments. DMPE may also have variable effects depending on the experimental conditions, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of DMPE. One area of research is the development of DMPE-based drug delivery systems, which could improve the solubility and bioavailability of poorly soluble drugs. Another area of research is the study of DMPE's potential neuroprotective effects and its ability to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of DMPE and its potential applications in lipid research.
Propiedades
IUPAC Name |
1-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-12-10-17(11-13(2)20-12)8-9-19-16-7-5-4-6-15(16)14(3)18;/h4-7,12-13H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORZBVCSJAQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)

![4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410600.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)

![3-{[(3-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4410642.png)
![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)

![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4410665.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)
amine hydrochloride](/img/structure/B4410684.png)